1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17FN4O2 and its molecular weight is 304.325. The purity is usually 95%.
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Biological Activity
1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326928-58-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and overall pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₇FN₄O₂, with a molecular weight of 304.32 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | Not specified | |
Other Triazoles | MCF-7 | Comparable to doxorubicin | |
Other Triazoles | A549 | Moderate activity relative to doxorubicin |
In vitro studies indicate that the compound induces morphological changes in cancer cells associated with apoptosis, such as chromatin condensation and DNA fragmentation .
The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis through the modulation of key proteins in apoptotic pathways. For example, compounds similar to the one have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase 3 and PARP .
Receptor Interactions
The compound's structural features suggest potential interactions with various receptors. For instance, related compounds have demonstrated significant affinity for sigma receptors and other neurotransmitter transporters . This suggests a multifaceted role in both anticancer activity and possible neurological effects.
Case Studies
A notable study focused on a series of triazole derivatives including this compound highlighted its selective cytotoxicity against specific cancer cell lines while exhibiting lower toxicity to normal cells. The study utilized MTT assays to evaluate cell viability and confirmed the compound's effectiveness in inducing apoptosis through DNA damage mechanisms .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDRHWZUGHGFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.